REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([OH:11])[CH3:10])=[CH:5][CH:4]=1.CC(C1C=CC(OC)=CC=1)=O.COC1C=CC([C@H](O)C)=CC=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C@@H:9]([OH:11])[CH3:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[C@@H](C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([OH:11])[CH3:10])=[CH:5][CH:4]=1.CC(C1C=CC(OC)=CC=1)=O.COC1C=CC([C@H](O)C)=CC=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C@@H:9]([OH:11])[CH3:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[C@@H](C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([OH:11])[CH3:10])=[CH:5][CH:4]=1.CC(C1C=CC(OC)=CC=1)=O.COC1C=CC([C@H](O)C)=CC=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C@@H:9]([OH:11])[CH3:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[C@@H](C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |